
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C27H39ClN2S2 and a molecular weight of 491.2 g/mol . This compound is known for its unique structure, which includes a 4-chlorophenyl group, a tetradecyl chain, and a 3-pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with tetradecylamine to form the intermediate compound, which is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular function .
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or chain lengths.
This compound: These compounds have similar functional groups but differ in their overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
41643-22-5 |
|---|---|
Formule moléculaire |
C27H39ClN2S2 |
Poids moléculaire |
491.2 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-yl-1-tetradecylsulfanylmethanimine |
InChI |
InChI=1S/C27H39ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-31-27(30-26-15-14-20-29-22-26)32-23-24-16-18-25(28)19-17-24/h14-20,22H,2-13,21,23H2,1H3 |
Clé InChI |
RLQAVIYIYKYFKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



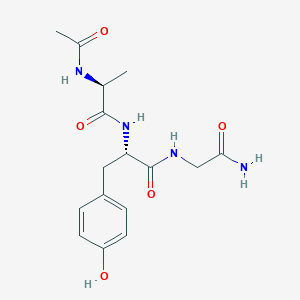

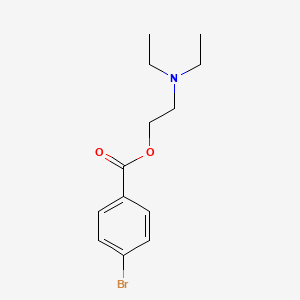
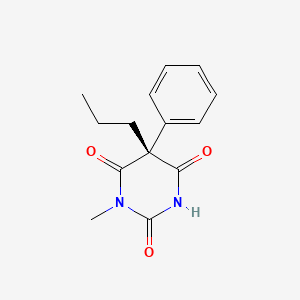

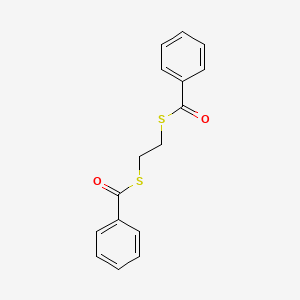
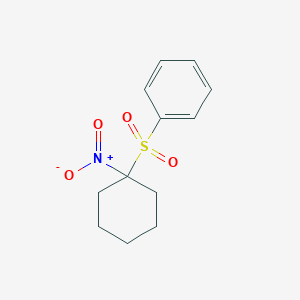


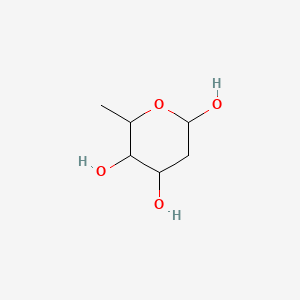
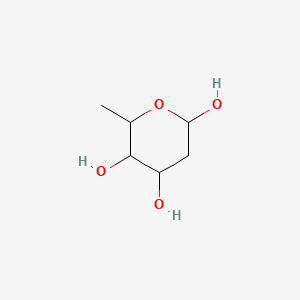
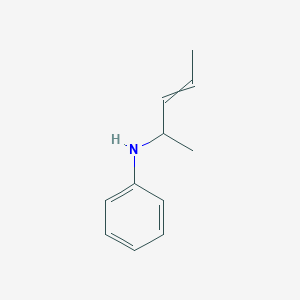
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
